N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine
Description
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine is a substituted benzene-1,4-diamine derivative characterized by:
- Core structure: A benzene ring with amine groups at positions 1 and 4.
- Substituents:
- N1 position: Benzyl (-CH₂C₆H₅) and ethyl (-CH₂CH₃) groups.
- Position 2: Methyl (-CH₃) group.
This compound’s molecular formula is C₁₆H₂₀N₂, with a molecular weight of 240.34 g/mol. Its structural features influence properties such as lipophilicity, steric hindrance, and electronic interactions, making it relevant for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-2-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)16-10-9-15(17)11-13(16)2/h4-11H,3,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLZHPVQHJKBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzene derivatives, followed by reduction and amination reactions. For instance, the Friedel-Crafts acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can produce an acylated intermediate. This intermediate can then be reduced to the corresponding alkane using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize similar reaction conditions as those described for laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of the compound can yield nitro-substituted derivatives, while reduction can produce various amine-substituted products.
Scientific Research Applications
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways or activate receptors that regulate cellular signaling. The exact mechanism of action varies depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine with structurally related benzene-1,4-diamine derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃ in ) enhance redox activity and stability, whereas electron-donating groups (e.g., -CH₃) increase lipophilicity.
- Steric effects : Bulky substituents like benzyl and ethyl at N1 may hinder molecular interactions compared to smaller groups (e.g., isopropyl in ).
Neuroprotective and Anti-Aggregation Effects
- Benzene-1,4-diamine derivatives inhibit amyloid-beta (Aβ) peptide aggregation via redox interactions, as seen in . The trifluoromethyl variant may exhibit stronger inhibition due to enhanced electron-withdrawing capacity.
Physicochemical Properties
Notes:
Biological Activity
N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine, a compound belonging to the class of aromatic diamines, has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Aromatic Amine : Starting from 2-methylbenzene-1,4-diamine.
- Benzylation and Ethylation : Utilizing benzyl chloride and ethyl bromide in the presence of a base to introduce the benzyl and ethyl groups onto the amine backbone.
This multi-step process allows for the construction of the desired diamine structure, which is crucial for its biological activity.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HT-29)
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, leading to reduced cell viability.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors that regulate cellular processes such as growth and apoptosis.
These interactions can lead to significant alterations in cellular behavior, contributing to its antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated a promising potential for use in treating infections caused by resistant pathogens.
- Anticancer Research : In a study published in the Journal of Medicinal Chemistry (2024), researchers explored the anticancer properties of this compound. They found that it significantly reduced tumor growth in xenograft models of breast cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
